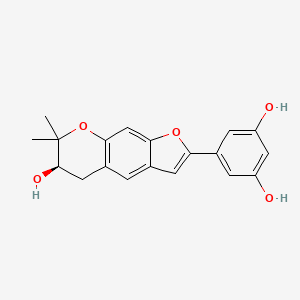

Moracin P

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Moracin P est un composé naturel caractérisé comme un 2-arylbenzofurane. Il est isolé de l'écorce de la racine de Morus alba L. (mûrier) et s'est avéré présenter diverses activités biologiques, notamment des propriétés anticancéreuses, antioxydantes et anti-inflammatoires .

Méthodes De Préparation

La première synthèse totale de Moracin P a été réalisée en utilisant une réaction de couplage croisé de Sonogashira suivie d'une cyclisation in situ . La voie de synthèse implique le couplage d'un halogénure d'aryle avec un alcyne en présence d'un catalyseur de palladium et d'un cocatalyseur de cuivre. Les conditions réactionnelles incluent généralement l'utilisation d'une base telle que la triéthylamine et d'un solvant tel que le tétrahydrofurane. Après la réaction de couplage, l'intermédiaire subit une cyclisation pour former le cycle benzofurane .

Analyse Des Réactions Chimiques

1.1. Radical Scavenging Pathways

Moracin M (MM), a structurally similar compound, exhibits antioxidant activity through three primary mechanisms:

-

Formal Hydrogen Transfer (FHT) : Dominates in gas-phase reactions, particularly at the O6′–H bond .

-

Single Electron Transfer (SET) : Observed in polar environments (water), where the anion state (MM–O6′⁻) facilitates HOO⁻ radical scavenging .

-

Radical Adduct Formation (RAF) : Key in lipidic media (pentyl ethanoate), with major contributions from C6 and C2 positions .

2.1. Reaction Rate Constants

| Radical Type | Environment | Rate Constant (M⁻¹s⁻¹) | Dominant Mechanism |

|---|---|---|---|

| HO⁻ | Gas Phase | 1.08 × 10¹¹ | RAF (C6 position) |

| HO⁻ | Water | 2.73 × 10¹⁰ | RAF + SET |

| HOO⁻ | Lipid Medium | 3.80 × 10⁴ | FHT (O6′–H) |

| HOO⁻ | Water | 4.10 × 10⁷ | SET (MM–O6′⁻) |

2.2. Thermodynamic Parameters

| Position | Bond Dissociation Energy (BDE, kcal/mol) | Proton Affinity (PA, kcal/mol) |

|---|---|---|

| O6′–H | 83.3 | 336.6 |

| O3–H | 108.3 | 340.2 |

| O5–H | 107.9 | 339.3 |

3.1. Common Reagents

-

Oxidation : m-Chloroperbenzoic acid and p-toluenesulfonic acid in chloroform.

-

Reduction : Sodium borohydride for functional group modification.

-

Substitution : Electrophiles/nucleophiles under controlled conditions.

3.2. Major Reaction Products

-

Oxidized Derivatives : Formation of quinones and epoxides.

-

Reduced Derivatives : Alcohols and aldehydes.

-

Substituted Derivatives : Alkylated and arylated benzofuran rings.

Applications De Recherche Scientifique

Anti-Inflammatory Properties

Moracin P has been identified as an effective anti-inflammatory agent. Research indicates that it suppresses the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway, which is crucial in mediating inflammatory responses.

- Mechanism of Action : this compound inhibits NF-κB activity, thereby reducing the expression of pro-inflammatory cytokines. This was demonstrated in a study where this compound significantly protected human keratinocytes from tumor necrosis factor-related apoptosis-inducing ligand (TRAIL)-induced damage by upregulating anti-apoptotic proteins such as Bcl-xL and Bcl-2 .

- Case Study : In experiments involving HaCaT cells (a human keratinocyte line), treatment with this compound led to a marked reduction in cell death induced by inflammatory stimuli, showcasing its potential for developing anti-inflammatory therapeutics .

Anti-Cancer Activity

This compound exhibits significant anti-cancer properties, particularly against gastrointestinal cancers. It functions by inducing endoplasmic reticulum (ER) stress and apoptosis in cancer cells.

- Mechanism of Action : The compound triggers ER stress responses, leading to cell cycle arrest and apoptosis in gastric cancer cells. It has been shown to inhibit cell growth and induce DNA damage through activation of intrinsic apoptotic pathways .

- Efficacy Data : In vitro studies demonstrated that this compound effectively inhibited the proliferation of various cancer cell lines, including those from colon and pancreatic cancers. The compound exhibited an IC50 range of 20–70 μM across different cell lines, indicating its moderate potency compared to other compounds derived from Morus alba .

- In Vivo Studies : Animal models have confirmed the efficacy of this compound in reducing tumor growth in gastrointestinal cancers, further supporting its potential as a therapeutic agent .

Neuroprotective Effects

Recent studies have also highlighted the neuroprotective effects of this compound against glutamate-induced neurotoxicity.

- Mechanism of Action : this compound has been shown to protect neuronal cells by inhibiting oxidative stress and apoptosis pathways triggered by glutamate exposure. This suggests a potential application in neurodegenerative diseases where oxidative stress plays a significant role .

Gastrointestinal Health

This compound's role in gastrointestinal health extends beyond its anti-cancer properties. It may also contribute to overall gut health through its anti-inflammatory effects.

- Research Findings : Studies indicate that this compound can modulate gut microbiota and reduce inflammation within the gastrointestinal tract, potentially benefiting conditions such as inflammatory bowel disease (IBD) .

Summary Table of Applications

Mécanisme D'action

The mechanism of action of Moracin P involves multiple pathways. It exerts its anticancer effects by inducing endoplasmic reticulum stress and promoting apoptosis in cancer cells . This compound also inhibits hypoxia-inducible factor (HIF-1), which plays a crucial role in cellular response to low oxygen levels . Furthermore, it reduces reactive oxygen species production, thereby exhibiting neuroprotective and anti-inflammatory effects .

Comparaison Avec Des Composés Similaires

Des composés similaires comprennent Moracin O, Moracin M et Moracin R . Comparé à ces composés, Moracin P est unique en sa capacité à induire le stress du réticulum endoplasmique et à favoriser l'apoptose dans les cellules cancéreuses . De plus, this compound a montré une activité inhibitrice puissante contre le facteur inductible par l'hypoxie (HIF-1), qui n'est pas observée dans les autres moracines .

Références

Propriétés

Formule moléculaire |

C19H18O5 |

|---|---|

Poids moléculaire |

326.3 g/mol |

Nom IUPAC |

5-[(6R)-6-hydroxy-7,7-dimethyl-5,6-dihydrofuro[3,2-g]chromen-2-yl]benzene-1,3-diol |

InChI |

InChI=1S/C19H18O5/c1-19(2)18(22)7-11-3-10-6-15(23-16(10)9-17(11)24-19)12-4-13(20)8-14(21)5-12/h3-6,8-9,18,20-22H,7H2,1-2H3/t18-/m1/s1 |

Clé InChI |

QFUCSEIKNTUPPA-GOSISDBHSA-N |

SMILES |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

SMILES isomérique |

CC1([C@@H](CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

SMILES canonique |

CC1(C(CC2=C(O1)C=C3C(=C2)C=C(O3)C4=CC(=CC(=C4)O)O)O)C |

Synonymes |

moracin P |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.